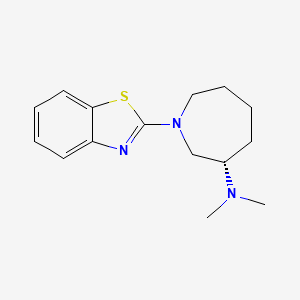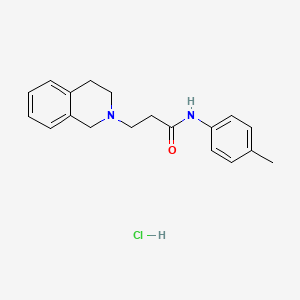![molecular formula C19H27ClN2O4S B5556985 1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals known for their complex synthesis processes and potential biological activities. While direct studies on this exact compound might be limited, research on closely related compounds provides valuable insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves the coupling of chlorobenzene sulfonyl chloride with piperidine, under conditions that favor the formation of the desired sulfonamide bond. For example, the synthesis of biologically active O-substituted derivatives involves dynamic pH control in aqueous media, followed by substitution reactions in the presence of sodium hydride (NaH) and dimethylformamide (DMF) (Khalid et al., 2013).
Molecular Structure Analysis
Structural analysis of similar compounds often utilizes X-ray crystallography, revealing that such molecules may exhibit chair conformation of the piperidine ring and a tetrahedral geometry around the sulfonamide sulfur atom. For instance, a study on [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol showed classic chair conformation and tetrahedral geometry (Girish et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide derivatives can vary widely, depending on the functional groups present. These compounds participate in reactions typical of sulfonamides, such as sulfonation and acylation. For example, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves N-sulfonation with sulfonyl chlorides (Vinaya et al., 2009).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Piperidine Derivatives
A study detailed the synthesis of piperidine derivatives through cyclization of acetylenic sulfones with beta and gamma-chloroamines, leading to the creation of various cyclic compounds like pyrrolizidines and indolizidines. These methods offer a route for synthesizing structurally complex and biologically active molecules, including natural products and potential pharmaceuticals (Back & Nakajima, 2000).
Biologically Active O-substituted Derivatives
Research into 2-O-substituted derivatives of a similar piperidine-based sulfonamide showed promising biological activity against enzymes like lipoxygenase and cholinesterase, highlighting the potential for developing therapeutic agents from this chemical scaffold (Khalid et al., 2013).
Antimicrobial Applications
- Antimicrobial Activity of Piperidine Derivatives: Another study synthesized benzhydryl-sulfonyl-piperidine derivatives and evaluated their antimicrobial efficacy against pathogens affecting tomato plants, demonstrating significant activity against bacterial and fungal pathogens. This suggests the utility of sulfonyl-piperidine derivatives in agricultural biocontrol strategies (Vinaya et al., 2009).
Structural and Chemical Properties
- Crystal Structure Analysis: The crystal structure of a compound with a toluene-sulfonyl-piperidin-4-yl motif was elucidated, revealing insights into the molecular conformation and potential interactions that could be leveraged in drug design and material science applications (Girish et al., 2008).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-hydroxycyclohexyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-21(17-4-2-3-5-18(17)23)19(24)14-10-12-22(13-11-14)27(25,26)16-8-6-15(20)7-9-16/h6-9,14,17-18,23H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNAYFUCWOBHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)


![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)
![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)
![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)


![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)
![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)
![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)
